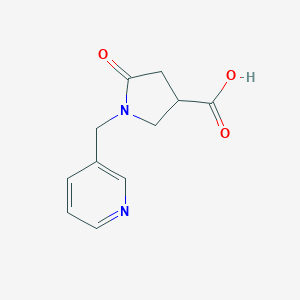

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGKVZNGKWZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349555 | |

| Record name | 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842958-29-6 | |

| Record name | 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. This document details a plausible synthetic route, experimental protocols, and key characterization data for this heterocyclic compound, which holds potential as a scaffold in medicinal chemistry and drug development.

Compound Overview

This compound is a derivative of pyroglutamic acid, featuring a pyridinylmethyl substituent at the nitrogen atom of the pyrrolidinone ring. This structural motif is of interest in medicinal chemistry due to the combination of a rigid lactam core and the basic pyridine ring, which can participate in various biological interactions.

Chemical Structure and Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 842958-29-6 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Canonical SMILES | C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O | [1] |

| InChIKey | DJSGKVZNGKWZRT-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | -0.6 | [1] |

Synthesis Methodology

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the aza-Michael addition of a primary amine to itaconic acid (2-methylenesuccinic acid), followed by an intramolecular cyclization. This approach is a well-established and efficient method for the construction of the pyrrolidinone ring system.

The proposed synthesis of this compound follows this established route, utilizing itaconic acid and 3-picolylamine (pyridin-3-ylmethanamine) as the starting materials.

Synthesis Workflow

The overall workflow for the synthesis and subsequent characterization of the target compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on general methods for the synthesis of similar compounds.

Materials:

-

Itaconic acid

-

3-Picolylamine (pyridin-3-ylmethanamine)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in deionized water.

-

To this solution, add 3-picolylamine (1.0 equivalent) dropwise with stirring. An exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the solution to pH 1-2 with concentrated HCl.

-

Concentrate the mixture under reduced pressure to obtain a crude solid.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated carbon and heat at reflux for 15 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available in the searched literature, the following tables outline the expected characterization data based on its structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Pyridine H-2 |

| ~8.4 | s | 1H | Pyridine H-6 |

| ~7.6 | d | 1H | Pyridine H-4 |

| ~7.3 | dd | 1H | Pyridine H-5 |

| ~4.5 | s | 2H | N-CH₂-Py |

| ~3.6-3.4 | m | 2H | Pyrrolidine N-CH₂ |

| ~3.3-3.1 | m | 1H | Pyrrolidine CH-COOH |

| ~2.8-2.6 | m | 2H | Pyrrolidine CH₂-CO |

| ~12.5 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175.0 | C=O (acid) |

| ~172.0 | C=O (lactam) |

| ~149.0 | Pyridine C-2 |

| ~148.5 | Pyridine C-6 |

| ~136.0 | Pyridine C-4 |

| ~133.0 | Pyridine C-3 |

| ~123.5 | Pyridine C-5 |

| ~50.0 | N-CH₂ (pyrrolidine) |

| ~45.0 | N-CH₂-Py |

| ~38.0 | CH-COOH |

| ~35.0 | CH₂-CO |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ | 221.0870 |

| Expected [M-H]⁻ | 219.0724 |

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample into an ESI-MS instrument.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Potential Applications and Further Research

Derivatives of 5-oxopyrrolidine-3-carboxylic acid are known to possess a range of biological activities. The title compound, with its unique combination of a lactam and a pyridine moiety, could be a valuable building block for the synthesis of novel therapeutic agents. Further research could involve:

-

Screening for biological activity against various targets (e.g., enzymes, receptors).

-

Derivatization of the carboxylic acid group to generate amides or esters with potentially enhanced properties.

-

Investigation of its coordination chemistry with metal ions for applications in catalysis or bioinorganic chemistry.

This guide provides a foundational framework for the synthesis and characterization of this compound, enabling further exploration of its chemical and biological properties by the scientific community.

References

Technical Guide: Physicochemical Properties of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known physicochemical properties of the compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. Due to the limited availability of experimental data in published literature, this guide combines computationally predicted data with generalized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The quantitative data available for this compound are primarily derived from computational models. These predicted values offer a preliminary assessment of the compound's characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | Computed by Lexichem TK 2.7.0[1] |

| CAS Number | 842958-29-6 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 220.22 g/mol | Computed by PubChem 2.2[1] |

| XLogP3 | -0.6 | Computed by XLogP3 3.0[1] |

| Monoisotopic Mass | 220.08479225 Da | Computed by PubChem 2.2[1] |

| Polar Surface Area | 70.5 Ų | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Biological Context and Potential Significance

While no specific biological activities or signaling pathways for this compound have been detailed in the reviewed literature, the pyrrolidinone scaffold is a common motif in medicinal chemistry. Derivatives of 5-oxopyrrolidine have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized, standard experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.

Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the initial physicochemical characterization of a novel chemical entity.

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Determination of Melting Point (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.

-

The sample is heated at a constant, slow rate (e.g., 1 °C/min).

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH in a sealed vial.

-

The vial is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, the suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's solubility and absorption at different pH values.

Methodology:

-

A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds.

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Safety and Handling

Based on GHS classification information from one provider, this compound is associated with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound is a compound for which publicly available experimental physicochemical data is scarce. The provided computational data serves as a useful starting point for researchers. The generalized experimental protocols outlined in this guide offer a framework for the empirical determination of its key properties, which is essential for any further investigation into its potential applications in drug discovery and development.

References

Biological Activity Screening of Novel Pyrrolidine-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyrrolidine-3-carboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and its utility as a versatile scaffold for the development of new therapeutic agents. This guide details experimental protocols for assessing anticancer, antimicrobial, and enzyme-inhibitory activities, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and application in a research setting.

Introduction to Pyrrolidine-3-Carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid and its derivatives are privileged heterocyclic scaffolds in drug discovery.[1][2] Their rigid, five-membered ring structure allows for the precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets.[1] These derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for the development of new drugs targeting various diseases.[3][4]

Anticancer Activity Screening

A significant area of investigation for pyrrolidine-3-carboxylic acid derivatives is their potential as anticancer agents.[3][5] Various synthetic derivatives have shown promising activity against several cancer cell lines.[6][7]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrrolidine-3-carboxylic acid derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone Derivative 1 | A549 (Lung Carcinoma) | Not specified; evaluated for viability inhibitory effects | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 1 | IGR39 (Melanoma) | 2.5 - 20.2 | [5] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 2 | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [5] |

| Hydroxymethyl & Trifluoromethylbiphenyl Derivative 7 | Pancreatic Cancer Cell Line 1 | Not specified; showed best antiproliferative effect | [7] |

| Hydroxymethyl & Trifluoromethylbiphenyl Derivative 8b | Pancreatic Cancer Cell Line 2 | Not specified; showed best antiproliferative effect | [7] |

| N-caffeoylmorpholine (6b) | P388 (Murine Leukemia) | 1.48 µg/ml | [8] |

| 5-Oxopyrrolidine Derivative 18 | A549 (Lung Cancer) | Potent Activity | [9] |

| 5-Oxopyrrolidine Derivative 19 | A549 (Lung Cancer) | Potent Activity | [9] |

| 5-Oxopyrrolidine Derivative 20 | A549 (Lung Cancer) | Potent Activity | [9] |

| 5-Oxopyrrolidine Derivative 21 | A549 (Lung Cancer) | Potent Activity | [9] |

| 5-Oxopyrrolidine Derivative 22 | A549 (Lung Cancer) | Potent Activity | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7][11]

Materials:

-

Cancer cell lines (e.g., A549, IGR39, PPC-1)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)[12]

-

96-well microplates

-

Test pyrrolidine-3-carboxylic acid derivatives

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Visualization: Cancer Signaling Pathways and Experimental Workflow

The following diagrams illustrate a general overview of cancer cell signaling pathways that can be targeted by small molecules and the experimental workflow for the MTT assay.

Antimicrobial Activity Screening

Pyrrolidine-3-carboxylic acid derivatives have also been explored for their potential as antimicrobial agents against a range of pathogens.[4][13][14]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected pyrrolidine-3-carboxylic acid derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration that inhibits visible microbial growth.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2,3-pyrrolidinedione analogue | S. aureus | 2 - 8 | [15] |

| 2,3-pyrrolidinedione analogue | S. epidermis | 2 - 8 | [15] |

| 5-Oxopyrrolidine Derivative 21 | Multidrug-resistant S. aureus | Promising and selective activity | [9] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][5]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test pyrrolidine-3-carboxylic acid derivatives

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[5]

-

-

Well Preparation:

-

Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[16]

-

-

Compound Application:

-

Add a defined volume (e.g., 50-100 µL) of the test derivative solution at a specific concentration into the wells.

-

Add the positive and negative controls to separate wells on the same plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[2]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[2]

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Visualization: Antimicrobial Screening Workflow

The diagram below illustrates the workflow for the agar well diffusion assay.

Enzyme Inhibition Screening

Pyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases.[1][17]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[18][19]

| Compound | DPP-4 IC50 (nM) | Reference |

| Vildagliptin | 62 | [1] |

| Saxagliptin | 50 | [1] |

| 4-fluoropyrrolidine derivative (17a) | 17 | [1] |

| Bromo-substituted benzylidene derivative | 1.27 | [1] |

This assay measures the ability of a compound to inhibit the activity of the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[4]

-

Test pyrrolidine-3-carboxylic acid derivatives

-

DPP-4 inhibitor (e.g., Sitagliptin) as a positive control[20]

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Reaction:

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity in a kinetic mode for 15-30 minutes at 37°C (excitation ~360 nm, emission ~460 nm).[20]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition for each compound concentration compared to the uninhibited control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

-

The following diagram illustrates the role of DPP-4 in glucose homeostasis.

References

- 1. benchchem.com [benchchem.com]

- 2. hereditybio.in [hereditybio.in]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

In Silico Docking Analysis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid: A Technical Guide

Disclaimer: As of the latest literature review, specific in silico docking studies for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid have not been published. This guide therefore presents a hypothetical, yet methodologically rigorous, framework for conducting such a study, based on established computational drug design protocols and the known biological activities of similar pyrrolidine-based compounds. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a small organic molecule containing a pyrrolidinone core, a structural motif present in numerous biologically active compounds.[1] Its chemical structure, available from public databases such as PubChem, suggests potential for various molecular interactions, making it a candidate for drug discovery research.[2] The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore pharmacophore space effectively due to its three-dimensional nature.[1]

Given the reported anticancer and antimicrobial activities of various 5-oxopyrrolidine derivatives, this guide will outline a hypothetical docking study against two potential and well-validated targets: Epidermal Growth Factor Receptor (EGFR) for anticancer applications and Staphylococcus aureus DNA Gyrase for antimicrobial investigations.[3][4]

Hypothetical Target Selection and Rationale

Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of various cancers.[6] Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a clinically successful class of anticancer drugs. The pyrrolidinone scaffold has been incorporated into known kinase inhibitors, suggesting that this compound could potentially interact with the EGFR kinase domain. For this hypothetical study, the crystal structure of the human EGFR kinase domain will be utilized (e.g., PDB ID: 4WKQ).[7]

Antimicrobial Target: Staphylococcus aureus DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair, making it an excellent target for antibiotics.[8] This enzyme introduces negative supercoils into DNA, a process vital for bacterial survival.[4] Quinolone antibiotics, a major class of DNA gyrase inhibitors, function by stabilizing the enzyme-DNA complex, leading to double-strand DNA breaks and cell death.[8][9] The structural features of the subject compound warrant investigation of its potential to interact with the ATP-binding site of the GyrB subunit or the DNA-binding/cleavage site. For this study, the crystal structure of S. aureus DNA gyrase (e.g., PDB ID: 9FZ6) will be considered.[10]

Experimental Protocols for In Silico Docking

This section details a generalized yet comprehensive protocol for performing a molecular docking study.

Software and Tools

-

Molecular Modeling and Visualization: AutoDockTools, PyMOL, Chimera, Discovery Studio.

-

Docking Engine: AutoDock Vina.

-

Ligand Preparation: OpenBabel, ChemDraw.

-

Protein Structure Database: RCSB Protein Data Bank (PDB).

-

Ligand Structure Database: PubChem.

Ligand Preparation Protocol

-

Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database in SDF format.[11]

-

Format Conversion: Convert the SDF file to PDBQT format using OpenBabel. This format includes partial charges and atom types required by AutoDock Vina.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

Protein Preparation Protocol

-

Structure Retrieval: Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4WKQ or S. aureus DNA gyrase, PDB ID: 9FZ6) from the RCSB PDB.[7][10]

-

Preparation and Cleaning: Open the PDB file in a molecular modeling tool like AutoDockTools.[7]

-

Remove water molecules and any co-crystallized ligands or heteroatoms.[11]

-

Repair any missing atoms or residues in the protein structure.

-

-

Protonation State: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign Kollman charges to the protein atoms.[7]

-

File Conversion: Save the prepared protein structure in PDBQT format.

Docking Simulation Protocol

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of the target protein. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

For EGFR, the grid box would be centered on the ATP-binding pocket. For DNA gyrase, it would be centered on the quinolone-binding pocket near the active site tyrosines.

-

-

Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and the exhaustiveness of the search algorithm.

-

Running the Docking Simulation: Execute the docking simulation using AutoDock Vina from the command line, referencing the configuration file.[11]

-

vina --config conf.txt --log log.txt

-

-

Output Analysis: AutoDock Vina will generate an output file in PDBQT format containing multiple binding modes (poses) of the ligand ranked by their binding affinity scores (in kcal/mol).[12]

Post-Docking Analysis

-

Binding Affinity: The binding affinity score provides an estimate of the binding free energy. A more negative value indicates a stronger and more favorable interaction.

-

Interaction Analysis:

-

Visualize the docked poses using software like PyMOL or Discovery Studio.[11]

-

Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Identify the key amino acid residues in the active site that are involved in the binding.

-

-

Pose Selection: Select the best-docked pose based on the lowest binding energy and the most favorable interactions with key residues in the active site.

-

Validation (Optional but Recommended): If a co-crystallized ligand is available in the original PDB file, a re-docking experiment can be performed. The protocol is considered validated if the root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is less than 2.0 Å.[11]

Data Presentation

Quantitative results from the docking study should be summarized in a clear and structured format.

Table 1: Hypothetical Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| EGFR Kinase Domain | 4WKQ | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |

| S. aureus DNA Gyrase | 9FZ6 | -7.9 | Ser84, Asp88, Glu92 | Hydrogen Bond, Pi-Cation |

Visualizations

Computer-Aided Drug Design Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 7. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]

- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid: An In-Depth Technical Guide

Disclaimer: No direct biological activity data for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid has been identified in publicly available research. This guide, therefore, explores potential therapeutic targets based on the demonstrated activities of structurally related compounds containing the 5-oxopyrrolidine-3-carboxylic acid scaffold. The information presented is intended for research and drug development professionals and should be interpreted as a theoretical framework for initial investigation.

Introduction

This compound is a small molecule belonging to the pyrrolidine class of compounds. While this specific molecule has not been extensively studied for its biological effects, the pyrrolidine-3-carboxylic acid core is a well-established scaffold in medicinal chemistry, known to be a versatile building block for developing targeted therapeutics.[1][2] The presence of the pyridinylmethyl group suggests potential interactions with targets that recognize aromatic and heterocyclic moieties. This guide will delve into the potential therapeutic applications of this compound by examining the known targets of its structural analogs.

Potential Therapeutic Target Classes

Based on the biological activities of structurally similar pyrrolidine-3-carboxylic acid derivatives, the following therapeutic target classes are proposed for initial investigation.

Neurology: BACE1 Inhibition for Alzheimer's Disease

Recent research has identified that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid can act as inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients. Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production.

Hypothesized Signaling Pathway

Caption: Hypothesized BACE1 Inhibition Pathway.

Oncology: Anticancer Activity

Derivatives of 5-oxopyrrolidine have demonstrated promising anticancer activities.[4] Studies have shown that these compounds can suppress the viability of cancer cell lines, such as the A549 human lung adenocarcinoma cell line.[4] The exact molecular targets for these anticancer effects are often pleiotropic and can involve the inhibition of various kinases, enzymes involved in metabolic pathways, or the induction of apoptosis.

Illustrative Experimental Workflow for Anticancer Screening

Caption: General Workflow for Anticancer Drug Discovery.

Infectious Diseases: Antimicrobial and Antiviral Potential

The 5-oxopyrrolidine scaffold has been explored for the development of antimicrobial and antiviral agents.[4][5] Some derivatives have shown activity against multidrug-resistant bacteria, such as Staphylococcus aureus, while others have exhibited inhibitory effects against influenza viruses.[4][5]

Potential Antimicrobial Targets

The specific targets for the antimicrobial activity of this class of compounds are not well-defined but could include:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes like penicillin-binding proteins.

-

Bacterial DNA Replication: Targeting enzymes such as DNA gyrase and topoisomerase IV.

-

Bacterial Protein Synthesis: Interference with ribosomal function.

Data Presentation

As no quantitative data for this compound is available, the following table presents a hypothetical structure for reporting such data, which should be populated upon experimental investigation.

| Target Class | Specific Target | Assay Type | Metric | Value (µM) | Reference |

| Neurology | BACE1 | FRET Assay | IC50 | Data not available | - |

| Oncology | A549 Cell Line | MTT Assay | GI50 | Data not available | - |

| Infectious Diseases | S. aureus | MIC Assay | MIC | Data not available | - |

| Infectious Diseases | Influenza A (H3N2) | Plaque Reduction Assay | EC50 | Data not available | - |

Experimental Protocols

Detailed experimental protocols would need to be developed to test the activity of this compound against the hypothesized targets. Below are generalized outlines for key experiments.

BACE1 Inhibition Assay (FRET-based)

-

Principle: A fluorescent resonance energy transfer (FRET) assay is used to measure the cleavage of a substrate peptide by BACE1.

-

Procedure:

-

Recombinant human BACE1 is incubated with a FRET substrate (e.g., a peptide with a fluorophore and a quencher).

-

The test compound is added at various concentrations.

-

The reaction is incubated at 37°C.

-

The fluorescence is measured over time. BACE1 cleavage separates the fluorophore and quencher, leading to an increase in fluorescence.

-

The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

-

Cancer Cell Viability Assay (MTT)

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

The test compound is added in a range of concentrations.

-

After a 48-72 hour incubation period, the MTT reagent is added to each well.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

The GI50 (concentration for 50% growth inhibition) is determined.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

A standardized inoculum of the target bacterium (e.g., S. aureus) is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Conclusion

While direct experimental evidence is currently lacking for this compound, the established biological activities of its structural analogs strongly suggest its potential as a scaffold for developing novel therapeutics. The most promising areas for investigation appear to be in neurology (specifically BACE1 inhibition), oncology, and infectious diseases. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's therapeutic potential. Further research, including in vitro screening against these and other relevant targets, is necessary to elucidate its specific mechanism of action and to validate its potential as a drug candidate.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 4777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of a Novel Scaffold: 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid in Drug Discovery

A comprehensive analysis of the discovery, synthesis, and foundational biological evaluation of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, a promising new scaffold for the development of therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core attributes of this novel chemical entity, including detailed experimental protocols, quantitative biological data, and a conceptual framework for its development.

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs. The strategic incorporation of a 5-oxo (pyroglutamic acid) moiety and a pyridin-3-ylmethyl substituent at the 1-position, combined with a carboxylic acid at the 3-position, has given rise to a novel scaffold with potential applications in various therapeutic areas. This document will delve into the initial discovery and characterization of this compound, as detailed primarily in the patent literature, which forms the foundation of our current understanding.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 220.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 842958-29-6 | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

Rationale for Discovery and Development

The design of this compound is rooted in the principles of medicinal chemistry, where the combination of well-characterized pharmacophores can lead to novel biological activities. The pyrrolidinone core provides a rigid, three-dimensional structure that can orient substituents in precise vectors for optimal interaction with biological targets. The pyridinylmethyl group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition. The carboxylic acid moiety serves as a key interaction point, often acting as a hydrogen bond donor and acceptor or forming salt bridges with amino acid residues in protein targets.

The initial exploration of this scaffold, as outlined in patent literature, was likely driven by the search for novel modulators of therapeutic targets where this specific combination of structural features was hypothesized to confer potent and selective activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives, based on information collated from relevant patents and general synthetic procedures for similar compounds.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, a representative example of which is detailed below. This protocol is a generalized representation based on common organic chemistry principles and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Diethyl 2-(pyridin-3-ylmethyl)aminosuccinate

-

To a solution of diethyl aminomalonate hydrochloride (1 equiv.) in a suitable solvent such as ethanol, add a base like triethylamine (2.2 equiv.) and stir at room temperature.

-

Add 3-(bromomethyl)pyridine hydrobromide (1 equiv.) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form Ethyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

-

Dissolve the product from Step 1 in a suitable solvent such as toluene.

-

Add a base, for example, sodium ethoxide (1.1 equiv.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography.

Step 3: Hydrolysis to this compound

-

To a solution of the ester from Step 2 in a mixture of tetrahydrofuran and water, add a base such as lithium hydroxide (2 equiv.).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to approximately pH 3-4 with a suitable acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the final product.

Biological Evaluation

While specific quantitative data for the title compound is primarily found within patent literature and often presented as ranges, the general experimental protocols for assessing the biological activity of such scaffolds are well-established. Below are representative protocols for assays that would be employed to characterize the biological effects of this novel scaffold.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific enzyme target.

-

Reagents and Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer (specific to the enzyme)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., fluorescent or colorimetric)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microplate, add the enzyme solution to each well.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Signaling Pathway Assay

This protocol outlines a general method to evaluate the effect of the compound on a specific cellular signaling pathway.

-

Reagents and Materials:

-

Cell line expressing the target of interest

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Stimulant or agonist for the signaling pathway

-

Lysis buffer

-

Antibodies for Western blotting or reagents for other detection methods (e.g., reporter gene assay)

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

-

Stimulate the signaling pathway by adding the agonist.

-

After the desired incubation time, lyse the cells and collect the lysates.

-

Analyze the cell lysates for changes in the signaling pathway (e.g., protein phosphorylation by Western blot, reporter gene expression).

-

Quantify the results and determine the EC50 or IC50 of the compound on the signaling pathway.

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: A generalized synthetic route to the target scaffold.

References

An In-Depth Spectroscopic and Synthetic Analysis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis and spectroscopic characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] This document outlines the predicted spectroscopic data (NMR, IR, MS), provides standardized experimental protocols for their acquisition, and visualizes the synthetic and analytical workflows.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be predicted based on the known properties of its constituent functional groups: a pyrrolidinone ring, a carboxylic acid, and a 3-substituted pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | ~8.5 | m | 2H | Pyridine |

| H-4' | ~7.7 | m | 1H | Pyridine |

| H-5' | ~7.4 | m | 1H | Pyridine |

| CH₂-Py | ~4.5 | s | 2H | N-CH₂-Py |

| H-3 | ~3.8 | m | 1H | Pyrrolidine CH |

| H-4 | ~2.7 | m | 2H | Pyrrolidine CH₂ |

| H-2 | ~2.4 | m | 2H | Pyrrolidine CH₂ |

| COOH | ~12.5 | br s | 1H | Carboxylic Acid |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O (acid) | ~175 | Carboxylic Acid |

| C=O (lactam) | ~173 | Pyrrolidinone |

| C-2', C-6' | ~150 | Pyridine |

| C-4' | ~138 | Pyridine |

| C-3' | ~135 | Pyridine |

| C-5' | ~124 | Pyridine |

| N-CH₂-Py | ~50 | N-CH₂-Py |

| C-3 | ~45 | Pyrrolidine CH |

| C-4 | ~35 | Pyrrolidine CH₂ |

| C-2 | ~30 | Pyrrolidine CH₂ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1650-1680 | Strong, Sharp | C=O stretch (Lactam) |

| 1570-1610 | Medium | C=N and C=C stretches (Pyridine) |

| 1400-1450 | Medium | C-H bends |

| 1150-1250 | Medium | C-O stretch (Carboxylic Acid) |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (Predicted) | Method |

| [M+H]⁺ | 221.09 | ESI+ |

| [M-H]⁻ | 219.08 | ESI- |

| [M+Na]⁺ | 243.07 | ESI+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a spectral width of 16 ppm.

-

Set the relaxation delay to 5 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a spectral width of 220 ppm.

-

Set the relaxation delay to 2 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectra to the residual DMSO signal at 2.50 ppm and the ¹³C spectra to the DMSO signal at 39.52 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

-

Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition (Positive and Negative Modes):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3-4 kV.

-

Set the source temperature to 100-150 °C.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Analysis: Determine the exact mass of the molecular ions and compare it with the calculated theoretical mass.

Synthesis and Analysis Workflow

A common method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[2][3]

Caption: General workflow for synthesis and analysis.

Hypothetical Biological Signaling Pathway

Pyrrolidine derivatives are often investigated as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism where the title compound acts as a competitive inhibitor.

Caption: Competitive inhibition of a target enzyme.

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical framework and generalized protocols for assessing the cytotoxicity of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. As of the latest literature review, no specific public data on the cytotoxic effects of this compound is available. The methodologies and examples provided are based on standard in vitro toxicology screening procedures.

Introduction

This compound is a small organic compound with a defined chemical structure.[1] As with any novel chemical entity being considered for therapeutic applications, a preliminary assessment of its cytotoxic potential is a critical first step in the drug discovery and development pipeline. Cytotoxicity assays are fundamental tools used to determine a compound's ability to induce cell death or inhibit cell proliferation, providing essential data on its potency and potential therapeutic window.[2]

This guide outlines the core methodologies for conducting a preliminary in vitro cytotoxicity assessment of this compound. It includes standardized experimental protocols, guidelines for data presentation, and a conceptual overview of potential underlying cell death mechanisms that could be explored in subsequent studies.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear, structured format to allow for easy interpretation and comparison across different cell lines and time points. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%. A template for presenting such data is provided below.

Table 1: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Assay Type |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | MTT |

| HeLa | Cervical Cancer | 48 | [Insert Value] | MTT |

| A549 | Lung Carcinoma | 48 | [Insert Value] | LDH |

| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] | MTT |

| Jurkat | T-cell Leukemia | 24 | [Insert Value] | MTT |

| HCT116 | Colon Carcinoma | 72 | [Insert Value] | LDH |

SD: Standard Deviation

Experimental Workflow

The general workflow for an in vitro cytotoxicity assessment involves several key stages, from initial cell culture preparation to final data analysis and interpretation. This process ensures reproducibility and generates reliable data for decision-making.

Caption: General workflow for in vitro cytotoxicity screening.

Experimental Protocols

The following are detailed protocols for two standard, robust, and cost-effective cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]

Materials:

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO) or other solubilization buffer

-

Complete cell culture medium

-

This compound (test compound)

-

Microplate reader (absorbance at ~570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in complete medium to achieve the desired final concentrations.

-

Compound Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[2]

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[2] During this time, visible purple precipitates will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[4] It is a common method for assessing cell death due to necrosis.

Materials:

-

96-well cell culture plates

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

-

Complete cell culture medium

-

This compound (test compound)

-

Microplate reader (absorbance at ~490 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to set up additional controls for this assay:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).[5]

-

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[2]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[2]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[2]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.

Potential Signaling Pathways in Drug-Induced Cell Death

Should this compound demonstrate significant cytotoxic activity, subsequent studies would be required to elucidate its mechanism of action. Most cytotoxic agents induce cell death through programmed pathways like apoptosis or necroptosis.

Caption: Overview of key drug-induced cell death signaling pathways.

Apoptosis, or programmed cell death, can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[6] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[6][7] Necroptosis is a form of programmed necrosis that is activated when apoptosis is inhibited, often involving the RIPK1-RIPK3-MLKL signaling axis.[8][9] Understanding which pathway(s) are activated by a compound is crucial for its development as a potential therapeutic.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayo.edu [mayo.edu]

- 8. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 9. youtube.com [youtube.com]

Enantioselective Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Among these, pyrrolidine-3-carboxylic acid and its derivatives are of significant interest due to their presence in natural products and their utility as chiral building blocks in the synthesis of pharmaceutical agents. The stereochemistry of these compounds is often critical to their biological function, making their enantioselective synthesis a key challenge and an area of intensive research. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.

Core Synthetic Strategies

The enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives can be broadly categorized into several key approaches:

-

Organocatalytic Asymmetric Michael Addition: This powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. In the context of pyrrolidine-3-carboxylic acid synthesis, this typically involves the Michael addition of nitroalkanes to 4-oxo-2-enoates, followed by reductive cyclization.

-

Asymmetric Mannich-Type Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. Asymmetric variations of this reaction, often catalyzed by chiral organocatalysts, can be employed to construct the pyrrolidine ring with high stereocontrol.

-

Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step by combining three or more starting materials. Diastereoselective MCRs have been developed for the synthesis of highly substituted pyrrolidine derivatives.

-

Intramolecular Aza-Michael Cyclization: This "clip-cycle" approach involves the intramolecular conjugate addition of a nitrogen nucleophile onto an activated alkene, leading to the formation of the pyrrolidine ring. The stereochemistry is controlled by a chiral catalyst, often a phosphoric acid.

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as (R)-pyrrolidine-3-carboxylic acid itself, to synthesize more complex derivatives, preserving the initial stereochemistry.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for various enantioselective methods, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates

| Entry | Enone Substrate (R¹) | Nitroalkane (R²) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | Methyl | Nitromethane | F (20) | CH₂Cl₂ | 48 | 85 | 97 | [1] |

| 2 | Ethyl | Nitromethane | F (20) | CH₂Cl₂ | 48 | 82 | 96 | [1] |

| 3 | n-Propyl | Nitromethane | F (20) | CH₂Cl₂ | 72 | 75 | 95 | [1] |

| 4 | Phenyl | Nitromethane | F (20) | CH₂Cl₂ | 72 | 70 | 90 | [1] |

Catalyst F is a diarylprolinol silyl ether-based organocatalyst.

Table 2: Asymmetric Nitro-Mannich/Hydroamination Cascade

| Entry | Imine Substituent (Ar) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Ref. |

| 1 | Phenyl | C (5) | Toluene | -15 | 60 | 91 | >95:5 | [2][3] |

| 2 | 4-Fluorophenyl | C (5) | Toluene | -15 | 58 | 92 | >95:5 | [2][3] |

| 3 | 4-Chlorophenyl | C (5) | Toluene | -15 | 55 | 93 | >95:5 | [2][3] |

| 4 | 4-Bromophenyl | C (5) | Toluene | -15 | 52 | 94 | >95:5 | [2][3] |

Catalyst C is a thiourea-based bifunctional organocatalyst.

Table 3: Asymmetric 'Clip-Cycle' Intramolecular Aza-Michael Addition

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | N-Cbz-protected bis-homoallylic amine | (R)-TRIP (10) | Toluene | 24 | 85 | 92 | [4] |

| 2 | Substituted N-Cbz-protected bis-homoallylic amine | (R)-TRIP (10) | Toluene | 24 | 78 | 90 | [4] |

(R)-TRIP is (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Organocatalytic Asymmetric Michael Addition

To a solution of the 4-oxo-2-enoate (1.0 equiv) in CH₂Cl₂ (0.2 M) is added the organocatalyst (20 mol%). The mixture is stirred at room temperature for 10 minutes before the addition of the nitroalkane (2.0 equiv). The reaction is stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is then subjected to reductive cyclization without further purification. The crude Michael adduct is dissolved in methanol and treated with a catalytic amount of Pd/C. The mixture is stirred under an atmosphere of H₂ (balloon) overnight. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude pyrrolidine-3-carboxylic acid derivative, which is purified by flash column chromatography.[1]

General Procedure for Asymmetric Nitro-Mannich/Hydroamination Cascade

To a solution of the N-Cbz imine (1.0 equiv) and the organocatalyst (5 mol%) in toluene (0.5 M) at -15 °C is added the nitroallene (1.2 equiv). The reaction is stirred at this temperature until the imine is consumed (monitored by TLC). Then, a gold catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 2 mol%) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[2][3]

General Procedure for Asymmetric 'Clip-Cycle' Intramolecular Aza-Michael Addition

A solution of the N-Cbz-protected bis-homoallylic amine (1.0 equiv) and the chiral phosphoric acid catalyst (10 mol%) in toluene (0.1 M) is stirred at room temperature for 24 hours. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine product.[4]

Mandatory Visualizations

The following diagrams illustrate the core concepts of the described synthetic strategies.

Caption: Workflow for Organocatalytic Asymmetric Michael Addition.

Caption: Asymmetric Nitro-Mannich/Hydroamination Cascade Pathway.

Caption: Catalytic Cycle for Asymmetric Aza-Michael Cyclization.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. The method is based on the well-established reaction of primary amines with itaconic acid to form 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3]

Reaction Scheme

The synthesis involves a one-step condensation reaction between 3-(aminomethyl)pyridine and itaconic acid. The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (lactamization) to form the pyrrolidinone ring.

Caption: Overall reaction for the synthesis of the target compound.

Experimental Protocol

This protocol details the necessary materials, equipment, and procedures for the synthesis.

Materials and Equipment

Table 1: Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties |

| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 3731-52-0 | Density: 1.062 g/mL |

| Itaconic Acid | C₅H₆O₄ | 130.10 | 97-65-4 | M.P.: 162-164 °C[4] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

Table 2: Required Equipment

| Equipment | Purpose |

| 250 mL Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Heating mantle with stirrer | For heating and mixing the reaction |

| Magnetic stir bar | For stirring |

| Beakers, Graduated cylinders | For measuring and transferring reagents |

| Buchner funnel and filter flask | For vacuum filtration |

| pH paper or pH meter | To monitor acidity/basicity |

| Rotary evaporator | To remove solvent under reduced pressure (optional) |

| Analytical balance | For accurate weighing of reagents |

Synthetic Workflow

The overall workflow involves reaction setup, reflux, work-up with pH adjustment, isolation, and drying of the final product.

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 250 mL round-bottom flask, dissolve 19.5 g (0.15 mol) of itaconic acid in 100 mL of deionized water. Gentle heating may be required to fully dissolve the solid.[2]

-

Once dissolved, add 10.81 g (10.18 mL, 0.10 mol) of 3-(aminomethyl)pyridine to the flask using a pipette.

-

-

Reaction:

-

Work-up and Purification:

-

After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled mixture until the pH is approximately 10-11. This step dissolves the carboxylic acid product as its sodium salt.

-

If any solid impurities are present, filter the basic solution.

-

Transfer the clear filtrate to a beaker placed in an ice bath.

-

While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the solution. The product will begin to precipitate.

-

Continue adding HCl until the pH of the solution is between 4 and 5.[2]

-

-

Isolation and Drying:

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid cake on the filter with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

-